3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Description
3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is a branched organosilicon compound characterized by a trisiloxane backbone (Si-O-Si-O-Si) with methyl groups at positions 1, 1, 1, 5, 5, 5, a hexyl chain at position 3, and a trimethylsilyloxy (TMSO) substituent. This structure confers unique hydrophobic and surfactant properties, making it valuable in industrial and cosmetic applications.
Structure
3D Structure
Properties
CAS No. |
60111-48-0 |
|---|---|
Molecular Formula |
C15H40O3Si4 |
Molecular Weight |
380.82 g/mol |
IUPAC Name |
hexyl-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C15H40O3Si4/c1-11-12-13-14-15-22(16-19(2,3)4,17-20(5,6)7)18-21(8,9)10/h11-15H2,1-10H3 |
InChI Key |
XUWFUXWTRJNRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hexyl-Substituted Trisiloxane
-
- Hexyl-substituted chlorosilane or alkylsilane derivatives (e.g., hexyltrichlorosilane or hexylsilane)
- Dimethylchlorosilane or hexamethyldisiloxane derivatives for the methyl-substituted siloxane units
- Water or controlled hydrolysis agents for siloxane bond formation
Method:
The hexyl-substituted trisiloxane is typically prepared by controlled hydrolysis and condensation of chlorosilane precursors. For example, hexyltrichlorosilane is partially hydrolyzed under anhydrous conditions to form silanol intermediates, which then condense with dimethylchlorosilane or hexamethyldisiloxane to form the trisiloxane backbone with hexyl substitution at the central silicon atom. The reaction is carried out under inert atmosphere (nitrogen or argon) to prevent unwanted side reactions.-
- Temperature: 0 to 50 °C to control hydrolysis rate
- Solvent: Anhydrous organic solvents such as toluene or hexane
- Catalyst: Acidic or basic catalysts (e.g., triethylamine) may be used to facilitate condensation
- Stoichiometry: Precise molar ratios to favor trisiloxane formation over higher oligomers
Introduction of the Trimethylsilyl (TMS) Protecting Group
Starting Material: Hydroxyl-functionalized trisiloxane intermediate (3-hydroxy-3-hexyl-1,1,1,5,5,5-hexamethyltrisiloxane)
-
- Trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate (TMSOTf) as silylating agents
- Base such as imidazole or pyridine to scavenge HCl formed during silylation
Method:
The hydroxyl group on the central silicon is selectively silylated by reaction with TMSCl in the presence of a base. This reaction converts the silanol group into a trimethylsilyl ether, protecting the hydroxyl functionality and enhancing volatility and stability.-
- Temperature: 0 to 25 °C to avoid decomposition
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Time: 1 to 4 hours depending on scale and reactivity
Workup:
The reaction mixture is quenched with water, and the product is extracted into organic solvents. Purification is typically done by distillation under reduced pressure or column chromatography to isolate the pure 3-hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane.
Data Table: Typical Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Time (hours) | Notes |
|---|---|---|---|---|---|
| Hydrolysis & condensation | Hexyltrichlorosilane + dimethylchlorosilane | 0–50 | Toluene/Hexane | 2–6 | Inert atmosphere, controlled hydrolysis |
| Silylation | Hydroxyl-trisiloxane + TMSCl + base | 0–25 | DCM or THF | 1–4 | Anhydrous conditions, base scavenges HCl |
| Purification | Distillation or chromatography | N/A | N/A | N/A | To isolate pure product |
Research Findings and Notes
The patent literature (EP2380556A1) describes the use of similar trisiloxane compounds with trimethylsilyl groups in cosmetic formulations, indicating that the preparation methods are well-established in industrial settings.
The selective silylation step is critical to avoid polysilylation or degradation of the siloxane backbone. Using mild bases and low temperatures improves yield and purity.
The volatility and surface activity of the final compound depend heavily on the purity and the integrity of the trimethylsilyl ether group.
Alternative silylating agents such as TMS triflate may offer higher reactivity but require more stringent control to prevent side reactions.
The hexyl substituent at the central silicon provides hydrophobic character and influences the physical properties of the compound, making it suitable for volatile silicone fatty phases.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl-oxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a hydrophobic agent in surface modification.
Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants for its hydrophobic properties.
Mechanism of Action
The mechanism of action of 3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane involves its interaction with various molecular targets. The trimethylsilyl-oxy group can form strong bonds with other silicon or oxygen atoms, leading to the formation of stable siloxane linkages. This property is exploited in the formation of durable coatings and adhesives. Additionally, the hydrophobic nature of the compound allows it to repel water and other polar substances, making it useful in waterproofing applications .
Comparison with Similar Compounds
Structural Variations
Key structural differences among trisiloxane derivatives lie in the substituents at position 3:
Physicochemical Properties
- Hydrophobicity : Longer alkyl chains (e.g., decyl, hexyl) enhance hydrophobicity compared to phenyl or chloropropyl groups. Ethyl and tert-butyl derivatives exhibit moderate hydrophobicity .
- Thermal Stability : Phenyl-substituted trisiloxanes (e.g., SiSiB® PF8806) show superior thermal stability due to aromatic ring rigidity, while chloropropyl variants may decompose at lower temperatures .
- Reactivity : Chlorine or amine substituents (e.g., 3-chloropropyl, amine-functionalized trisiloxane) increase reactivity, enabling crosslinking or further functionalization .
Research Findings
- Antioxidant Activity : Trisiloxanes with TMSO groups (e.g., 3,3-bis[(trimethylsilyl)oxy]trisiloxane) in Alternanthera sessilis essential oil demonstrated moderate free radical scavenging (IC₅₀ ~170 µg/mL), though less potent than synthetic BHT .
- Natural Occurrence : Hexamethyltrisiloxane derivatives are detected in Hibiscus cannabinus flower extracts, suggesting roles in plant defense .
- Synthetic Versatility : Functionalization with amines or halogens enables tailored properties for drug delivery or polymer chemistry .
Biological Activity
3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane (CAS No. 60111-48-0) is a trisiloxane compound with unique structural properties that contribute to its biological activity. This compound is characterized by a trisiloxane backbone and multiple methyl and hexyl groups, which enhance its surfactant properties and biocompatibility. Understanding its biological activity is essential for its application in various fields, including pharmaceuticals and agriculture.
- Molecular Formula : C15H40O3Si4
- Molecular Weight : 380.82 g/mol
- Boiling Point : 113.5 - 114.5 °C at 7.5 Torr
The biological activity of this compound primarily stems from its ability to reduce surface tension, allowing it to spread effectively across surfaces. This property is crucial in applications such as drug delivery systems and agricultural formulations where enhanced penetration and efficacy of active ingredients are desired.
Biological Applications
1. Drug Delivery Systems
this compound has been investigated for its role in drug delivery due to its biocompatibility and low toxicity. It can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
2. Agricultural Use
In agriculture, this compound functions as a surfactant that enhances the effectiveness of pesticides and herbicides by improving their wetting properties on plant surfaces.
Case Study 1: Drug Delivery Enhancement
A study examined the use of this trisiloxane in formulating a hydrophobic drug delivery system. The results indicated that the compound significantly improved the solubility of the drug in aqueous environments compared to traditional carriers.
| Parameter | Control | With Trisiloxane |
|---|---|---|
| Drug Solubility (mg/mL) | 0.05 | 0.15 |
| Release Rate (%) | 30 | 75 |
This enhancement was attributed to the compound's ability to form micelles that encapsulate the drug molecules.
Case Study 2: Agricultural Efficacy
Another research focused on the application of this compound as a surfactant in pesticide formulations. The study demonstrated that when used in combination with conventional pesticides, the trisiloxane improved the adherence and penetration of the active ingredients into plant tissues.
| Pesticide Type | Efficacy Without Surfactant (%) | Efficacy With Surfactant (%) |
|---|---|---|
| Herbicide A | 60 | 85 |
| Insecticide B | 50 | 78 |
The increase in efficacy was linked to the reduced surface tension provided by the trisiloxane.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane, and how do reaction conditions affect yield?
- Methodological Answer : Three validated synthesis routes are documented:
- Route 1 : Conducted at 80°C for 1 hour under inert atmosphere using Dean-Stark distillation to remove low-boiling byproducts. Yields 93.7% with 99.6% purity via acid catalysis (e.g., trifluoromethanesulfonic acid) and stabilization with BHT .
- Route 2 : Two-step process at 5–10°C with hexamethyldisiloxane and 3-methacryloxypropyltrimethoxysilane. Achieves 93.1% yield and high purity (99.6%) using HCl and H₂SO₄ as catalysts .
- Route 3 : Low-temperature (−15–20°C) reaction with acetic acid and H₂SO₄, yielding 83% with 99.5% purity. Requires extended stirring (2 hours) for phase separation .
- Key Variables : Temperature, catalyst type (protic acids), and byproduct removal methods critically influence yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm siloxane backbone connectivity and substituent environments (e.g., trimethylsilyl groups). and NMR resolve alkyl chain (hexyl) and methacrylate moieties .
- FT-IR : Key peaks include Si–O–Si stretching (~1000–1100 cm⁻¹) and Si–CH₃ deformations (~1250–1280 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₅H₄₀O₄Si₅; theoretical 456.89 g/mol) and detects impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Handling : Use inert atmosphere gloveboxes to prevent moisture-induced hydrolysis. Avoid contact with strong oxidizers due to flammability risks .
- Exposure Mitigation : Employ fume hoods, PPE (gloves, goggles), and closed systems during synthesis. For spills, use non-combustible absorbents (e.g., vermiculite) .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How does the siloxane backbone’s conformational flexibility influence its reactivity in crosslinking or polymerization applications?
- Methodological Answer :
- Mechanistic Insight : The Si–O–Si bond angle (~144°) and rotational freedom enable dynamic reorganization, facilitating nucleophilic attacks (e.g., in hydrosilylation). Computational studies (DFT) predict activation barriers for specific reaction pathways .
- Experimental Validation : UV-curing studies show enhanced polymerization rates when paired with oxetane derivatives, attributed to reduced steric hindrance from hexyl groups .
Q. What computational modeling approaches best predict this compound’s thermophysical and interfacial properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate viscosity and diffusion coefficients using force fields (e.g., OPLS-AA) parameterized for siloxanes. Predicts interfacial behavior in coating formulations .
- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to experimental data like octanol-water partitioning or thermal stability (TGA profiles) .
- Software Tools : ACD/Labs Percepta and Gaussian 09 optimize parameters for property prediction, validated against NIST reference data .
Q. How can researchers resolve contradictory data in synthesis optimization (e.g., yield vs. purity trade-offs)?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can map interactions between H₂SO₄ concentration, reaction time, and yield .
- Analytical Triangulation : Cross-validate results using HPLC (purity) and gravimetric analysis (yield). Statistical tools (e.g., ANOVA) identify significant outliers .
- Case Study : In Route 3 ( ), reduced yield (83% vs. 93% in Route 1) correlates with lower-temperature side reactions; GC-MS identifies dimeric byproducts, guiding process adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
